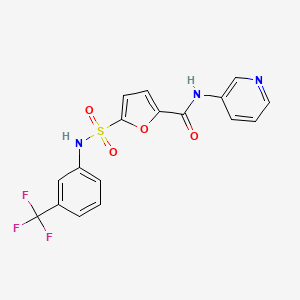
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to have a unique mechanism of action that targets the p53-MDM2 interaction, which is a critical pathway in cancer development.
Applications De Recherche Scientifique
1. Inhibitor Design for SARS-CoV Protease
This compound has been identified as a potential noncovalent small molecule inhibitor for the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . The design and synthesis of such inhibitors are crucial for developing therapeutic agents against coronaviruses. The compound’s ability to bind to the protease’s active site without covalent modification makes it a valuable lead for further optimization in antiviral drug development.
2. Structure-Activity Relationship (SAR) Studies
The compound serves as a starting point for SAR studies, which are essential for understanding the molecular basis of drug-receptor interactions . By modifying the structure of this compound, researchers can determine the pharmacophoric elements necessary for biological activity and enhance the efficacy and selectivity of the inhibitors.
3. Chemodivergent Synthesis
The related chemical framework of N-(pyridin-2-yl)amides, which can be synthesized from similar compounds, demonstrates the potential for chemodivergent synthesis strategies . This approach allows for the generation of diverse chemical entities from common intermediates, facilitating the discovery of new drugs with varied biological activities.
4. Enzyme Binding Pocket Exploration
The compound’s structure can be used to explore the binding pockets of various enzymes . By studying how the compound interacts with different enzymes, researchers can gain insights into enzyme function and design more effective inhibitors.
5. High-Throughput Screening (HTS)
As part of a high-throughput screen of the NIH molecular libraries, this compound was identified, showcasing its role in HTS campaigns . HTS is a method for scientific experimentation especially used in drug discovery and can rapidly identify active compounds, antibodies, or genes that modulate a particular biomolecular pathway.
6. X-Ray Crystallography
The compound has been used in X-ray crystallography to determine the structure of the SARS-CoV 3CL protease in complex with inhibitors . This information is vital for understanding the molecular interactions at the atomic level and for guiding the design of new inhibitors.
Each of these applications highlights the compound’s versatility and importance in scientific research, particularly in the field of medicinal chemistry and drug discovery. The compound’s ability to interact with biological targets, coupled with its suitability for various chemical and biological assays, makes it a valuable tool for researchers.
7. Herbicidal Activity
This compound has been explored for its potential as a herbicide. Research indicates that derivatives of this compound, such as aryl (4-substituted pyridin-3-yl)methyl carbamates, have shown herbicidal activity against weeds and phytotoxicity against transplanted rice . The efficacy of these compounds as herbicides varies with the structure of the aryl group, carbamoyl group, and the substituent on the pyridine ring, making it a promising area for developing new herbicides.
8. Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Compounds related to “N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide” have been studied for their inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a protein kinase implicated in the control of glucose production and neuronal function, and its inhibitors are considered potential treatments for diseases like diabetes and Alzheimer’s. The structure-activity relationship studies of these compounds can lead to the development of highly potent, selective, and brain-penetrant GSK-3 inhibitors.
Propriétés
IUPAC Name |
N-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-4-12(9-11)23-28(25,26)15-7-6-14(27-15)16(24)22-13-5-2-8-21-10-13/h1-10,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJAJBEXQEDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
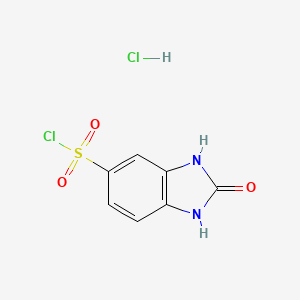
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
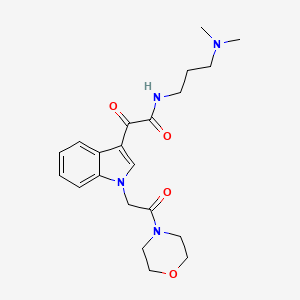
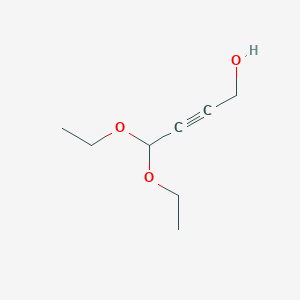
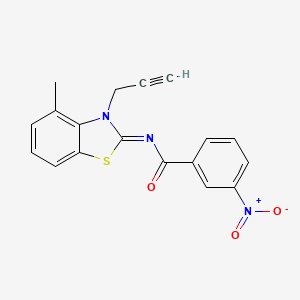
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
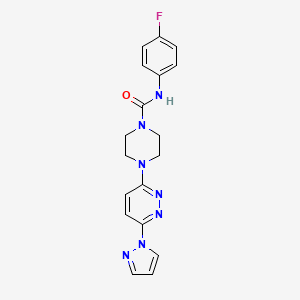
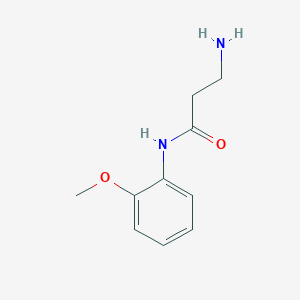
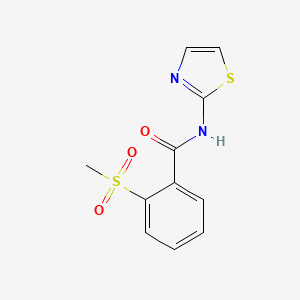
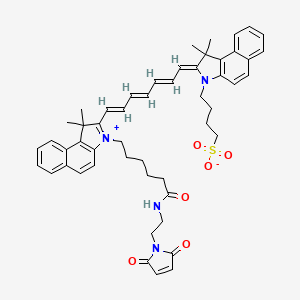
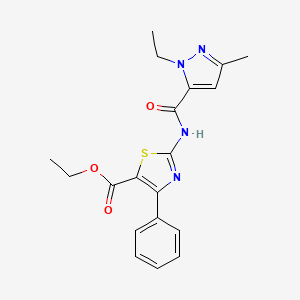
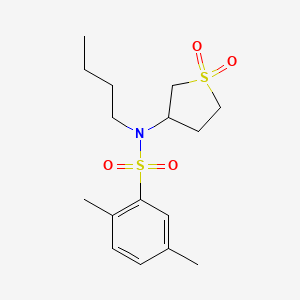
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)